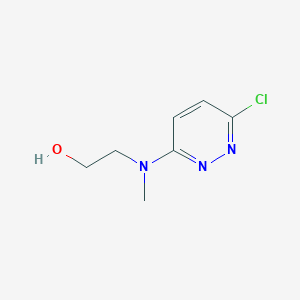

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-[(6-chloropyridazin-3-yl)-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-3-2-6(8)9-10-7/h2-3,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFLCLGTMCOTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481816 | |

| Record name | 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54121-11-8 | |

| Record name | 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol typically involves the reaction of 6-chloropyridazine with methylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloropyridazine ring can be reduced to form a dihydropyridazine derivative.

Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 2-((6-Chloropyridazin-3-yl)(methyl)amino)acetaldehyde or 2-((6-Chloropyridazin-3-yl)(methyl)amino)acetic acid.

Reduction: Formation of this compound derivatives with reduced pyridazine rings.

Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol

- Molecular Formula : C₇H₁₀ClN₃O

- Molecular Weight : 187.63 g/mol

- CAS Number : 54121-11-8 .

Structural Features: This compound features a pyridazine core substituted with a chlorine atom at position 6 and a methylaminoethanol group at position 2. The ethanolamine moiety enhances solubility in polar solvents, while the chloropyridazine ring contributes to electrophilic reactivity, making it a versatile intermediate in medicinal and coordination chemistry .

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between this compound and its closest analogs:

Biologische Aktivität

The compound 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is a pyridazine derivative that has garnered attention for its diverse biological activities. With the molecular formula C7H10ClN3O, this compound features a chloropyridazine ring, a methylamino group, and an ethanol moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its interactions with enzymes and proteins. Pyridazine derivatives typically engage in biochemical processes through nitrogen atoms present in their structure, facilitating enzyme inhibition or activation. This interaction can lead to significant alterations in metabolic pathways and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : It has been shown to possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation by affecting cell signaling pathways and gene expression related to tumor growth.

- Enzyme Interaction : The compound has been identified as a biochemical probe for studying enzyme interactions, which may help elucidate its role in metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study :

- Anticancer Activity :

- Enzyme Inhibition :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.